5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid
Description
5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by:
- A 5-oxo-pyrrolidine core with a carboxylic acid group at position 3.
- A 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent at position 1 of the pyrrolidine ring.
This compound’s unique sulfonyl-pyrrolidine moiety distinguishes it from other analogs, imparting distinct electronic and steric properties that influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
5-oxo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-14-9-11(15(19)20)10-17(14)12-3-5-13(6-4-12)23(21,22)16-7-1-2-8-16/h3-6,11H,1-2,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHUTYHVWDBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . This method yields the desired product with high efficiency and is suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures consistent product quality and higher yields, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain proteins, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs:
*Calculated molecular weight based on formula C₁₆H₁₈N₂O₅S.
Key Observations:
- Electronic Effects: The sulfonyl group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to analogs with electron-donating groups (e.g., phenylamino, pKa ~4-5) .
- Lipophilicity : Fluorinated analogs (e.g., trifluoromethoxy derivative) exhibit higher logP values (~2.5) than the target compound (~1.8), suggesting enhanced metabolic stability .
Target Compound:
- Likely synthesized via sulfonylation of 4-aminophenyl-pyrrolidinone intermediates, followed by carboxylic acid functionalization. No direct synthesis data is available, but analogous routes involve: Condensation of itaconic acid with sulfonamide-containing amines . Catalytic esterification/hydrolysis for carboxylic acid formation .
Analogs:
- Compound 36: Synthesized via refluxing itaconic acid with 4-aminodiphenylamine (87% yield) .
- Propoxycarbonyl analog: Esterification of diacids in methanol with H₂SO₄, yielding 72–89% purity .
- Trifluoromethoxy analog : Multi-step condensation with fluorinated aryl halides .
Challenges:
- Sulfonylation steps (for the target compound) may require stringent anhydrous conditions, reducing yields compared to amine or ester analogs .
Antioxidant and Anticancer Activity:
- Compound 36 and its hydrazide derivatives (e.g., 39 ) show IC₅₀ values of 12–25 μM in DPPH radical scavenging assays and inhibit cancer cell proliferation (e.g., MDA-MB-231 breast cancer cells) by inducing apoptosis .
- Thienylmethyl analog : Demonstrates moderate antifungal activity (MIC = 8 μg/mL against Candida tenuis) due to thiophene’s interaction with fungal cytochrome P450 .
Target Compound’s Potential:
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Sulfonyl and trifluoromethoxy substituents increase metabolic stability but reduce solubility.
Hydrogen Bonding : Carboxylic acid and sulfonyl groups enhance interactions with polar residues in target proteins (e.g., kinases, oxidoreductases).
Steric Bulk : Larger substituents (e.g., pyrrolidin-1-ylsulfonyl) may hinder diffusion across biological membranes, as seen in reduced bioavailability of similar compounds .
Biological Activity
5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of pyrrolidine derivatives and subsequent functionalization. The detailed synthetic route often employs reactions such as the Castagnoli–Cushman reaction combined with directed C(sp³)–H activation to introduce various substituents, enhancing biological activity .
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. The compound was tested against A549 human lung adenocarcinoma cells, showing a structure-dependent cytotoxic effect. For instance, certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | IC50 (µM) | Cell Line | Comments |
|---|---|---|---|
| 15 | 66 | A549 | More potent than other derivatives |
| 21 | 50 | A549 | Selective activity against cancer |
| Control | 10 | A549 (Cisplatin) | Standard chemotherapeutic reference |
The presence of specific functional groups, such as free amino groups, has been correlated with increased cytotoxicity against cancer cells while maintaining lower toxicity toward non-cancerous cells .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against multidrug-resistant pathogens. Notably, certain derivatives demonstrated potent activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
| Compound | Pathogen | MIC (µg/mL) | Resistance Type |
|---|---|---|---|
| 18 | Staphylococcus aureus | 8 | Methicillin-resistant (MRSA) |
| 19 | Klebsiella pneumoniae | 16 | Carbapenem-resistant |
| Control | Vancomycin | 4 | Standard reference |
These findings highlight the potential of 5-Oxopyrrolidine derivatives as scaffolds for developing new antimicrobial agents targeting resistant strains .
The mechanisms underlying the biological activities of these compounds are multifaceted. For anticancer effects, the compounds may induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the pyrrolidine moiety is crucial for interaction with cellular targets .
In terms of antimicrobial action, the compounds likely disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial death. The sulfonamide group enhances binding affinity to bacterial enzymes, contributing to their effectiveness against resistant strains .
Case Studies
Recent studies have focused on specific derivatives to elucidate their biological profiles:
- Compound 21 : Exhibited selective cytotoxicity towards A549 cells while sparing non-cancerous cells, suggesting its potential for targeted cancer therapy.
- Compound 18 : Demonstrated significant antimicrobial activity against MRSA strains, indicating its potential as a candidate for treating resistant infections.
Q & A
Q. Table 1: Representative Synthetic Yields and Characterization Data
| Compound | Yield (%) | Melting Point (°C) | [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 5a (Ethanol recrystallized) | 56 | 247–248 | 392.4 | |
| Ethyl 4-hydroxy-1-methyl derivative | N/A | N/A | 285.81 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
